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molecular formula C4H9Cl2O2P B8641453 Isobutyl Phosphorodichloridate CAS No. 62485-00-1

Isobutyl Phosphorodichloridate

Cat. No. B8641453
M. Wt: 190.99 g/mol
InChI Key: XRTVITYWUANMNO-UHFFFAOYSA-N
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Patent
US05189023

Procedure details

To a solution of 1.8 ml (20 mmol) of 2-methyl-1-propanol in diethyl ether (40 ml) is added 2.02 g (20 mmol) of triethylamine, followed by 1.9 ml (20 mmol) of phosphorus oxychloride with stirring and cooling at 0° C. The mixture is stirred at 0° C. for 1 hr. It is then filtered and evaporated under reduced pressure to give 3.86 g of a colorless oil.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:5])[CH2:3][OH:4].C(N(CC)CC)C.[P:13](Cl)([Cl:16])([Cl:15])=[O:14]>C(OCC)C>[P:13]([Cl:16])([Cl:15])([O:4][CH2:3][CH:2]([CH3:5])[CH3:1])=[O:14]

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
CC(CO)C
Name
Quantity
2.02 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at 0° C. for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
It is then filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
P(=O)(OCC(C)C)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.86 g
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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